molecular formula C20H15FN2O6S B12209533 2-({3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}amino)-5-hydroxybenzoic acid

2-({3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}amino)-5-hydroxybenzoic acid

Cat. No.: B12209533
M. Wt: 430.4 g/mol
InChI Key: UKCSCJZHKADATB-SXGWCWSVSA-N
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Description

2-({3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}amino)-5-hydroxybenzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone ring, a fluorobenzylidene group, and a hydroxybenzoic acid moiety, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}amino)-5-hydroxybenzoic acid typically involves multiple steps, including the formation of the thiazolidinone ring, the introduction of the fluorobenzylidene group, and the coupling with hydroxybenzoic acid. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. These methods aim to enhance efficiency, reduce costs, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-({3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}amino)-5-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxybenzoic acid moiety can be oxidized to form quinones.

    Reduction: The fluorobenzylidene group can be reduced to the corresponding fluorobenzyl group.

    Substitution: The thiazolidinone ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxybenzoic acid moiety would yield quinones, while reduction of the fluorobenzylidene group would produce fluorobenzyl derivatives.

Scientific Research Applications

2-({3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}amino)-5-hydroxybenzoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}amino)-5-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to modulate biological pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are essential for understanding its full potential.

Properties

Molecular Formula

C20H15FN2O6S

Molecular Weight

430.4 g/mol

IUPAC Name

2-[3-[(5Z)-5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoylamino]-5-hydroxybenzoic acid

InChI

InChI=1S/C20H15FN2O6S/c21-14-4-2-1-3-11(14)9-16-18(26)23(20(29)30-16)8-7-17(25)22-15-6-5-12(24)10-13(15)19(27)28/h1-6,9-10,24H,7-8H2,(H,22,25)(H,27,28)/b16-9-

InChI Key

UKCSCJZHKADATB-SXGWCWSVSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NC3=C(C=C(C=C3)O)C(=O)O)F

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)NC3=C(C=C(C=C3)O)C(=O)O)F

Origin of Product

United States

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